molecular formula C8H5ClF4O B11722278 1-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol CAS No. 1249544-27-1

1-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B11722278
CAS No.: 1249544-27-1
M. Wt: 228.57 g/mol
InChI Key: HAFNMYQVKGJDSZ-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound that features a trifluoromethyl group attached to a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1249544-27-1

Molecular Formula

C8H5ClF4O

Molecular Weight

228.57 g/mol

IUPAC Name

1-(2-chloro-6-fluorophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H5ClF4O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3,7,14H

InChI Key

HAFNMYQVKGJDSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C(F)(F)F)O)F

Origin of Product

United States

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